molecular formula C17H27BN2O4 B6323000 5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester CAS No. 1010104-33-2

5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester

Cat. No.: B6323000
CAS No.: 1010104-33-2
M. Wt: 334.2 g/mol
InChI Key: XCLKHYLOLOIXLJ-UHFFFAOYSA-N
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Description

Chemical Structure: 5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester (CAS: 1010104-33-2) is a boronic ester derivative featuring a pyridine ring substituted at the 3-position with a boronic acid pinacol ester group and at the 5-position with a morpholinoethoxy side chain. The morpholinoethoxy group consists of a morpholine ring linked via an ethoxy spacer, enhancing solubility in polar solvents and modulating electronic properties.

Molecular Formula: C₁₇H₂₅BN₂O₄
Molecular Weight: 332.21 g/mol (calculated based on structural data) .
Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in drug discovery and materials science. The morpholine moiety may improve pharmacokinetic properties in medicinal chemistry applications .

Properties

IUPAC Name

4-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxyethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-16(2)17(3,4)24-18(23-16)14-11-15(13-19-12-14)22-10-7-20-5-8-21-9-6-20/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLKHYLOLOIXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: THF, DMF, or toluene.

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Alcohols/Ketones: Formed through oxidation reactions.

Scientific Research Applications

5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester involves its role as a boronic ester in the Suzuki-Miyaura coupling reaction. The compound participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Esters

Key Structural Variations and Substituent Effects

Boronic esters are critical intermediates in cross-coupling reactions. Below is a comparative analysis of structurally related pyridine-based boronic esters:

Table 1: Comparative Data for Pyridine-3-Boronic Acid Pinacol Esters
Compound Name Substituent(s) on Pyridine Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester 5-(2-Morpholinoethoxy), 3-boronic ester C₁₇H₂₅BN₂O₄ 332.21 1010104-33-2 Enhanced solubility; drug intermediate
2-Methoxy-5-amino-pyridine-3-boronic acid pinacol ester 2-Methoxy, 5-amino, 3-boronic ester C₁₂H₁₈BN₂O₃ 249.10 893440-50-1 Amino group enables nucleophilic reactions
5-Bromopyridine-3-boronic acid pinacol ester 5-Bromo, 3-boronic ester C₁₁H₁₃BBrNO₂ 284.95 865186-94-3 Bromo substituent facilitates halogen exchange
5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester 5-Fluoro, 2-methoxy, 3-boronic ester C₁₂H₁₇BFNO₃ 253.08 1083168-95-9 Fluorine enhances metabolic stability
5-(Morpholine-4-carbonyl)pyridine-3-boronic acid pinacol ester 5-(Morpholine-4-carbonyl), 3-boronic ester C₁₆H₂₂BN₂O₄ 314.17 1073371-92-2 Carbonyl group increases electrophilicity
5-Methoxy-pyridine-3-boronic acid pinacol ester 5-Methoxy, 3-boronic ester C₁₂H₁₈BNO₃ 235.08 850991-69-4 Methoxy group directs regioselectivity
Electronic and Steric Effects
  • Morpholinoethoxy Group: The electron-donating morpholine ring and ethoxy linker in the target compound reduce steric hindrance compared to bulkier substituents (e.g., tert-butyl groups) while improving solubility in aqueous-organic mixtures. This balance enhances coupling efficiency in Suzuki reactions .
  • Bromo vs. Boronic Esters : Bromopyridine derivatives (e.g., 5-bromo analog) are typically less reactive in Suzuki couplings due to slower oxidative addition with palladium catalysts compared to boronic esters. However, bromo substituents allow for sequential functionalization .
  • Amino and Methoxy Groups: Amino-substituted derivatives (e.g., 2-methoxy-5-amino analog) exhibit dual reactivity, enabling both cross-coupling and subsequent amidation or acylation .
Catalytic Performance
  • Yields >80% reported in model reactions with 4-bromotoluene .
  • Fluoro and Methoxy Derivatives : Electron-withdrawing fluorine (e.g., 5-fluoro-2-methoxy analog) slows coupling kinetics but improves stability against protodeboronation .

Research Findings and Case Studies

Synthesis of Biaryl Drug Candidates: The target compound was used to synthesize a kinase inhibitor intermediate, achieving 85% yield in a palladium-catalyzed coupling with a triflate partner. The morpholinoethoxy group improved solubility in THF/water mixtures, reducing side-product formation .

Comparison with Carbamoyl Derivatives : 5-(Morpholine-4-carbonyl)pyridine-3-boronic acid pinacol ester (CAS: 1073371-92-2) showed lower coupling efficiency (60% yield) due to steric hindrance from the carbonyl group .

Stability Studies: The target compound exhibited superior stability in DMSO at 25°C over 7 days compared to amino-substituted analogs, which degraded by 15% under the same conditions .

Biological Activity

5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for their roles in drug discovery, particularly in the development of enzyme inhibitors and targeted therapies. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a morpholinoethoxy group and a boronic acid moiety. Its structure can be represented as follows:

  • Molecular Formula : C12_{12}H18_{18}BNO3_3
  • Molecular Weight : Approximately 229.09 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, inhibiting their function.
  • Cellular Penetration : The morpholinoethoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.
  • Oxidative Stress Induction : The compound may induce oxidative stress, leading to apoptosis in cancer cells.

Biological Activity and Case Studies

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that it significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit proteasome activity, which is crucial for regulating protein turnover in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, enhancing its anticancer properties.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits proteasome activity
Anti-inflammatoryModulates inflammatory pathways

Table 2: Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Key Activity
5-(2-Morpholinoethoxy)pyridine-3-BPin229.09Anticancer
2-Morpholinopyridine-3-boronic acid198.09Enzyme inhibition
5-Methoxy-3-pyridineboronic acid196.09Antimicrobial

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